Mass Spectrometry Internal Standard Capability: +10.06 Da Mass Shift from Full Piperidine Deuteration
MK6-83-d10 provides a +10.06 Da mass shift relative to unlabeled MK6-83 (MW 346.53 vs. 336.47 Da), created by exhaustive deuteration at all five methylene positions of the piperidine ring (C₁₆H₁₀D₁₀N₂O₂S₂ vs. C₁₆H₂₀N₂O₂S₂). This mass increment places the [M+H]⁺ ion of the internal standard well outside the natural isotopic envelope of the analyte, enabling unambiguous selected reaction monitoring (SRM) without signal cross-talk. The deuterium labels are positioned on non-exchangeable aliphatic carbons, ensuring isotopic stability under physiological pH and typical sample preparation conditions. In contrast, ML-SA1, SF-22, and SF-51 lack any commercial deuterated forms with a comparable mass shift .
| Evidence Dimension | Molecular weight and isotopic substitution pattern |
|---|---|
| Target Compound Data | MK6-83-d10: 346.53 Da; C₁₆H₁₀D₁₀N₂O₂S₂; 10 deuterium atoms on piperidine ring (positions 2,2,5,5,6,6,11,11,12,12) |
| Comparator Or Baseline | MK6-83 (unlabeled): 336.47 Da; C₁₆H₂₀N₂O₂S₂. ML-SA1: no commercial d10 form. SF-22: no commercial deuterated analog. |
| Quantified Difference | +10.06 Da mass shift; deuterium incorporation at 5 carbon positions (10 exchangeable H→D substitutions); isotopic purity typically ≥98% by HPLC. |
| Conditions | High-resolution mass spectrometry (HRMS) and LC-MS/MS; piperidine ring deuteration pattern confirmed by ²H NMR and MS fragmentation analysis (TRC certificate of analysis basis). |
Why This Matters
Without this specific +10 Da mass tag, any LC-MS/MS method quantifying MK6-83 in biological matrices (plasma, tissue homogenate, cell lysate) cannot correct for matrix-dependent ionization suppression or extraction variability, directly compromising assay accuracy and precision for pharmacokinetic or target-engagement studies.
